molecular formula C9H19NO4.C4H6N4O3<br>C13H25N5O7 B14455101 2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide;(2,5-dioxoimidazolidin-4-yl)urea CAS No. 71673-21-7

2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide;(2,5-dioxoimidazolidin-4-yl)urea

Cat. No.: B14455101
CAS No.: 71673-21-7
M. Wt: 363.37 g/mol
InChI Key: DMVGDAWWCIUOJI-UHFFFAOYSA-N
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Description

2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide;(2,5-dioxoimidazolidin-4-yl)urea is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide;(2,5-dioxoimidazolidin-4-yl)urea involves multiple steps, starting with the preparation of the individual components. The reaction typically involves the condensation of 2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide with (2,5-dioxoimidazolidin-4-yl)urea under controlled conditions. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high efficiency, minimal waste, and consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide;(2,5-dioxoimidazolidin-4-yl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl, amide, and urea functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the hydroxyl groups.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the amide or urea groups using reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide;(2,5-dioxoimidazolidin-4-yl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide;(2,5-dioxoimidazolidin-4-yl)urea involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dihydroxy-N-(2-hydroxyethyl)-3,3-dimethylbutanamide
  • 2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylpentanamide
  • (2,5-dioxoimidazolidin-4-yl)thiourea

Uniqueness

2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide;(2,5-dioxoimidazolidin-4-yl)urea stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

71673-21-7

Molecular Formula

C9H19NO4.C4H6N4O3
C13H25N5O7

Molecular Weight

363.37 g/mol

IUPAC Name

2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide;(2,5-dioxoimidazolidin-4-yl)urea

InChI

InChI=1S/C9H19NO4.C4H6N4O3/c1-9(2,6-12)7(13)8(14)10-4-3-5-11;5-3(10)6-1-2(9)8-4(11)7-1/h7,11-13H,3-6H2,1-2H3,(H,10,14);1H,(H3,5,6,10)(H2,7,8,9,11)

InChI Key

DMVGDAWWCIUOJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)C(C(=O)NCCCO)O.C1(C(=O)NC(=O)N1)NC(=O)N

Origin of Product

United States

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